molecular formula C21H21NO3S2 B446712 METHYL 5'-(4-TERT-BUTYLBENZAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

METHYL 5'-(4-TERT-BUTYLBENZAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B446712
M. Wt: 399.5g/mol
InChI Key: BAAUPFPLQJUHRN-UHFFFAOYSA-N
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Description

Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate is a complex organic compound known for its unique structure and properties. This compound features a bithiophene core, which is a conjugated system of two thiophene rings, and is substituted with a methyl ester group and a tert-butylbenzoyl amide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bithiophene core: This can be achieved through the coupling of two thiophene units using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Introduction of the tert-butylbenzoyl group: This step involves the acylation of the bithiophene core with tert-butylbenzoyl chloride in the presence of a base, such as triethylamine, to form the corresponding amide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tert-butylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the thiophene rings can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-tert-butylbenzoyl)amino]benzoate
  • Ethyl 2-[(4-tert-butylbenzoyl)amino]benzoate
  • Butyl 4-[(4-tert-butylbenzoyl)amino]benzoate

Uniqueness

Methyl 2-[(4-tert-butylbenzoyl)amino]-4,2’-bithiophene-3-carboxylate is unique due to the presence of the bithiophene core, which imparts enhanced electronic properties compared to its analogs. This makes it particularly valuable in the development of organic electronic materials.

Properties

Molecular Formula

C21H21NO3S2

Molecular Weight

399.5g/mol

IUPAC Name

methyl 2-[(4-tert-butylbenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C21H21NO3S2/c1-21(2,3)14-9-7-13(8-10-14)18(23)22-19-17(20(24)25-4)15(12-27-19)16-6-5-11-26-16/h5-12H,1-4H3,(H,22,23)

InChI Key

BAAUPFPLQJUHRN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC

Origin of Product

United States

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